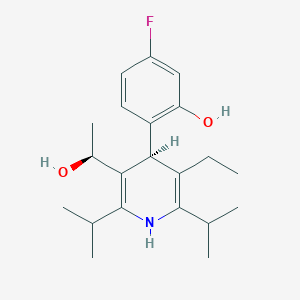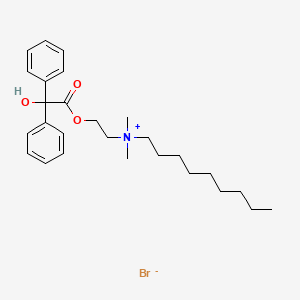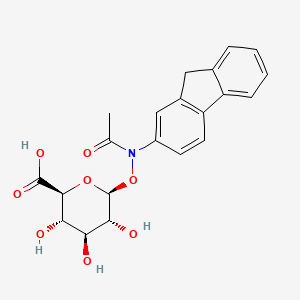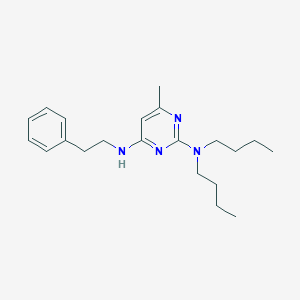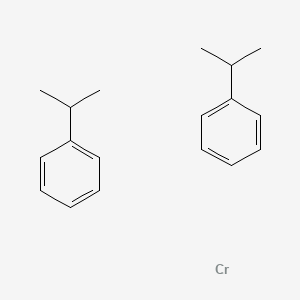
Dicumene chromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicumene chromium is a coordination compound where chromium is complexed with dicumene ligands. This compound is notable for its applications in various fields, including materials science and catalysis. The unique properties of this compound, such as its stability and reactivity, make it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicumene chromium can be synthesized through the thermal decomposition of this compound complexes in an inert atmosphere. The process typically involves heating the precursor compound at temperatures ranging from 350°C to 520°C in an argon atmosphere . This method ensures the formation of high-quality chromium films with minimal impurities.
Industrial Production Methods: In industrial settings, the production of this compound often employs chemical vapor deposition (CVD) techniques. This method allows for the controlled deposition of chromium films on various substrates, which is essential for applications in electronics and optoelectronics .
Análisis De Reacciones Químicas
Types of Reactions: Dicumene chromium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or carbon monoxide.
Substitution: Ligand exchange reactions where dicumene ligands are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are typically used.
Substitution: Reactions often occur in aqueous solutions with the presence of chloride or sulfate ions.
Major Products Formed:
Oxidation: Higher oxidation state chromium compounds.
Reduction: Lower oxidation state chromium compounds.
Substitution: Chromium complexes with different ligands, such as chromium chloride or chromium sulfate.
Aplicaciones Científicas De Investigación
Dicumene chromium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dicumene chromium involves its interaction with various molecular targets and pathways:
Molecular Targets: One of the primary targets is the beta subunit of mitochondrial ATP synthase, which plays a crucial role in cellular energy production.
Pathways Involved: this compound influences several metabolic pathways, including those involved in glucose metabolism and insulin signaling. It enhances insulin-stimulated signal transduction by affecting downstream effector molecules.
Comparación Con Compuestos Similares
Dicumene chromium can be compared with other chromium compounds, such as:
Chromium Picolinate: Known for its role in glucose metabolism and as a dietary supplement.
Chromium Chloride: Used in various industrial applications, including electroplating and as a catalyst.
Chromium Sulfate: Commonly used in tanning leather and as a mordant in dyeing.
Uniqueness: this compound stands out due to its specific ligand structure, which imparts unique stability and reactivity properties. This makes it particularly useful in applications requiring high-purity chromium films and in catalytic processes where precise control over reactivity is essential .
Propiedades
Número CAS |
12001-89-7 |
|---|---|
Fórmula molecular |
C18H24Cr |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
chromium;cumene |
InChI |
InChI=1S/2C9H12.Cr/c2*1-8(2)9-6-4-3-5-7-9;/h2*3-8H,1-2H3; |
Clave InChI |
AWNBGWWVMCBBST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1.CC(C)C1=CC=CC=C1.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


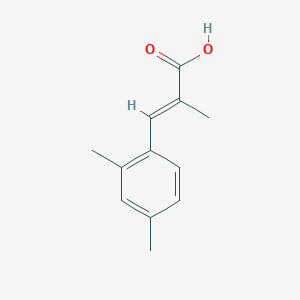
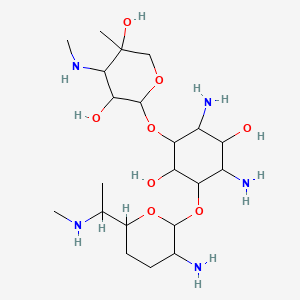


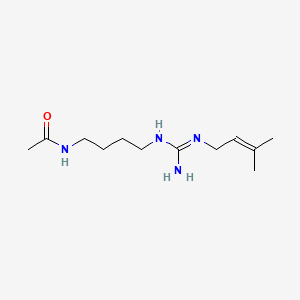
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
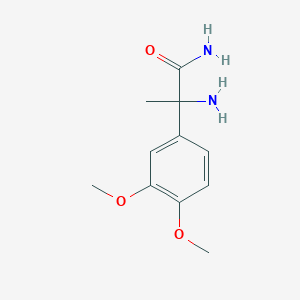
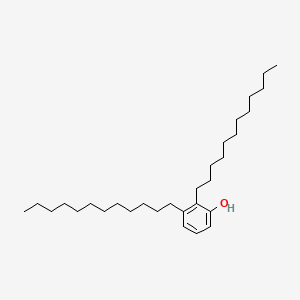
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)
